molecular formula C15H9F3N2S2 B2592863 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole CAS No. 338398-35-9

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole

Cat. No.: B2592863
CAS No.: 338398-35-9
M. Wt: 338.37
InChI Key: LHPULLPILWREHZ-UHFFFAOYSA-N
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Description

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with phenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with phenyl and trifluoromethylphenyl reagents. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiadiazoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability by forming strong interactions with target proteins . The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiadiazole ring and the trifluoromethylphenyl group, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2S2/c16-15(17,18)11-7-4-8-12(9-11)21-14-13(19-20-22-14)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPULLPILWREHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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